

# Commercial Sources and Technical Guide for High-Purity 4-Azidobutylamine

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## Compound of Interest

Compound Name: 4-Azidobutylamine

Cat. No.: B146735

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For researchers and professionals in drug development, securing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. **4-Azidobutylamine** is a versatile bifunctional linker used in bioconjugation, proteomics, and as a building block in the synthesis of more complex molecules, including PROTACs.<sup>[1]</sup> This guide provides an overview of commercial sources for high-purity **4-azidobutylamine**, methods for its purity assessment, and a general workflow for its procurement and validation.

## Commercial Supplier Overview

A variety of chemical suppliers offer **4-azidobutylamine** for research purposes. Purity levels are typically stated as greater than 95%, though it is crucial to consult the Certificate of Analysis (CoA) for lot-specific data. The following table summarizes key information from several suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Stated Purity
Santa Cruz Biotechnology	4-Azidobutylamine	88192-20-5	C4H10N4	114.15	Refer to CoA
Simson Pharma Limited	4-Azido butylamine	88192-20-5	C4H10N4	114.15	Accompanied by CoA
MedKoo Biosciences	4-Azidobutylamine	88192-20-5	C4H10N4	114.15	>95% (or refer to CoA) <a href="#">[1]</a>
LookChem	4-Azidobutan-1-amine	88192-20-5	C4H10N4	114.15	99% (from some raw suppliers) <a href="#">[2]</a>
Synthonix	4-Azidobutan-1-amine	88192-20-5	C4H10N4	114.15	95%+
Matrix Scientific	4-Azidobutan-1-amine	88192-20-5	C4H10N4	114.15	>95%

## Experimental Protocols: Purity Assessment

While suppliers provide a CoA, independent verification of purity is often a necessary step in rigorous scientific research. The primary methods for assessing the purity of **4-azidobutylamine** include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### Gas Chromatography (GC) for Purity Determination

This method is suitable for determining the percentage of **4-azidobutylamine** in a sample and identifying volatile impurities.

Objective: To quantify the purity of **4-azidobutylamine** by calculating the area percentage of the main peak.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for amine analysis (e.g., a polyethylene glycol or modified polysiloxane phase)

Procedure:

- Sample Preparation: Prepare a dilute solution of **4-azidobutylamine** in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared sample into the GC inlet.
- GC Conditions:
  - Inlet Temperature: 250  $^{\circ}\text{C}$
  - Oven Temperature Program: Start at a low temperature (e.g., 60  $^{\circ}\text{C}$ ), hold for a few minutes, then ramp up to a higher temperature (e.g., 250  $^{\circ}\text{C}$ ) at a controlled rate (e.g., 10  $^{\circ}\text{C}/\text{min}$ ).
  - Detector Temperature: 280  $^{\circ}\text{C}$
  - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the **4-azidobutylamine** peak relative to the total area of all peaks.

## **$^1\text{H}$ -NMR Spectroscopy for Structural Confirmation and Purity**

$^1\text{H}$ -NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Objective: To confirm the chemical structure of **4-azidobutylamine** and identify any proton-containing impurities.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

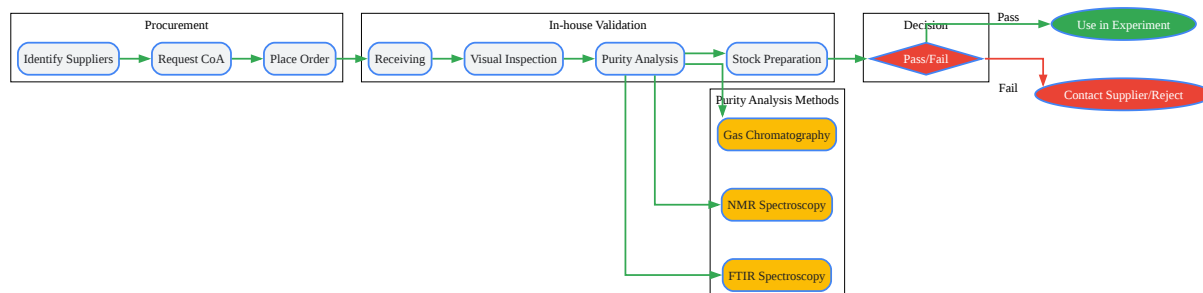
- Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Deuterium Oxide ( $\text{D}_2\text{O}$ ))
- Internal standard for qNMR (optional, e.g., maleic acid)

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **4-azidobutylamine** in a deuterated solvent. If performing qNMR, add a precisely weighed amount of the internal standard.
- Data Acquisition: Acquire the  $^1\text{H}$ -NMR spectrum.
- Data Analysis:
  - Structural Confirmation: Compare the observed chemical shifts and splitting patterns with the expected spectrum for **4-azidobutylamine**. Key signals include those for the methylene groups adjacent to the amine and azide functionalities.
  - Purity Assessment: Integrate the signals corresponding to **4-azidobutylamine** and any identified impurities. The relative integrals can provide a molar ratio of the components. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

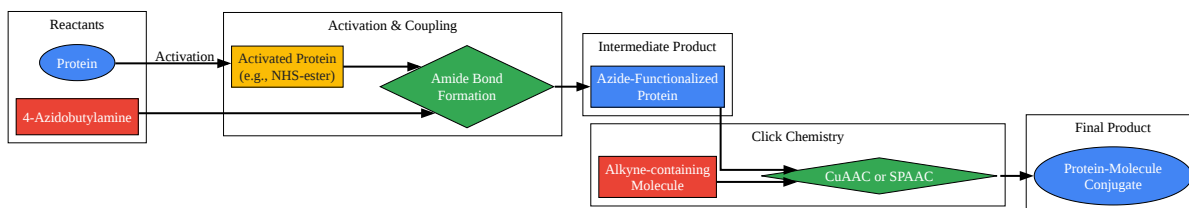
## Workflow and Signaling Pathway Diagrams

To visualize the processes involved in utilizing high-purity **4-azidobutylamine**, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Procurement and validation workflow for high-purity reagents.



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Caption: General signaling pathway for bioconjugation using **4-azidobutylamine**.

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## References

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